molecular formula C11H11F3N4 B2701823 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole CAS No. 303144-95-8

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

Cat. No. B2701823
CAS RN: 303144-95-8
M. Wt: 256.232
InChI Key: SRQNNCNGLHFRJM-UHFFFAOYSA-N
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Description

The compound “1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains an isopropyl group, a phenyl group with a trifluoromethyl substituent, and a tetrazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .


Molecular Structure Analysis

The tetrazole ring in the molecule is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Reactions of this compound could involve the tetrazole ring, the phenyl ring, or the trifluoromethyl group. For example, tetrazoles can participate in various reactions such as cycloadditions . The phenyl ring could undergo electrophilic aromatic substitution, and the trifluoromethyl group could potentially be replaced by other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the tetrazole ring could potentially make the compound more acidic. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for this compound could be vast, depending on its applications. It could be studied further for potential medicinal applications, or it could be used in the development of new materials or chemical reactions .

properties

IUPAC Name

1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNNCNGLHFRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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